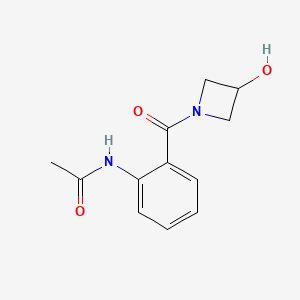

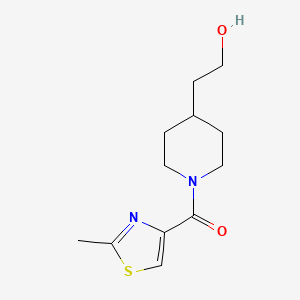

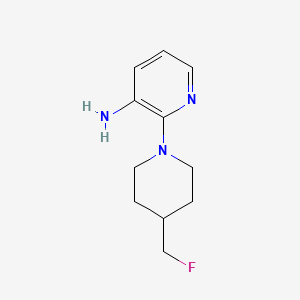

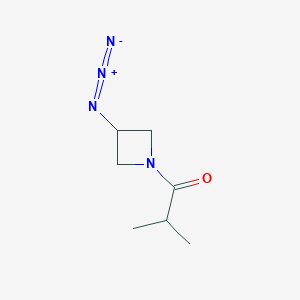

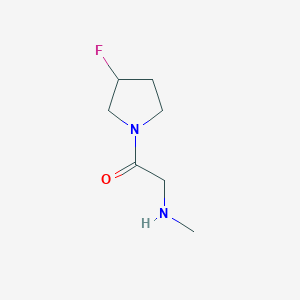

1-(3-Fluoropyrrolidin-1-yl)-2-(methylamino)ethan-1-one

Übersicht

Beschreibung

1-(3-Fluoropyrrolidin-1-yl)-2-(methylamino)ethan-1-one, also known as 3-Fluoromethylpyrrolidine, is a fluorinated pyrrolidine compound that has a wide range of applications in scientific research. It is a versatile compound that can be used as a building block in organic synthesis, as a reagent in analytical chemistry, and as a ligand in medicinal chemistry. 3-Fluoromethylpyrrolidine has also been used to study the pharmacology of various drugs and to investigate the mechanism of action of various drugs.

Wissenschaftliche Forschungsanwendungen

Stereoselective Synthesis

1-(3-Fluoropyrrolidin-1-yl)-2-(methylamino)ethan-1-one has been identified as a crucial intermediate in the synthesis of pharmaceutical compounds. For instance, it is used in the preparation of PF-00951966, a fluoroquinolone antibiotic targeting key pathogens causing community-acquired respiratory infections, including multidrug-resistant organisms. The compound has been synthesized through a highly efficient and stereoselective process, involving catalytic asymmetric hydrogenation and S(N)2 substitution reaction, ensuring high yield and stereoselectivity (Lall et al., 2012).

Metabolic Activation and Drug Development

Research has also explored the metabolic activation of analogs containing the fluoropyrrolidine structure, focusing on their potential as dipeptidyl peptidase-IV (DPP-IV) inhibitors. These studies provide insights into the bioactivation mechanisms, demonstrating that the fluoropyrrolidine ring can undergo sequential oxidation and defluorination, forming chemically reactive intermediates. This understanding is crucial for drug development and safety evaluation (Xu et al., 2004).

Applications in Material Science

The compound is also instrumental in material science, particularly in the fabrication of electrooptic films. Research in this area has focused on the influence of pyrrole-pyridine-based dibranched chromophore architecture on covalent self-assembly, thin-film microstructure, and nonlinear optical response. These studies are crucial for developing advanced materials with specific optical/electrooptic properties (Facchetti et al., 2006).

Synthons for Medicinal Chemistry Applications

4-Fluoropyrrolidine derivatives, closely related to the target compound, are valuable in medicinal chemistry, particularly as synthons for dipeptidyl peptidase IV inhibitors. N-Protected 4-fluoropyrrolidine-2-carbonyl fluorides, as synthons, have been synthesized and converted to various intermediates, significantly reducing the steps needed in the preparation of 4-fluoropyrrolidine derivatives for medicinal applications (Singh & Umemoto, 2011).

Eigenschaften

IUPAC Name |

1-(3-fluoropyrrolidin-1-yl)-2-(methylamino)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13FN2O/c1-9-4-7(11)10-3-2-6(8)5-10/h6,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWYVQXWCEIGDAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)N1CCC(C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.